3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Description
Crystallographic Analysis of Triazolopyrazine Core Framework
The crystallographic analysis of triazolopyrazine core frameworks provides fundamental insights into the three-dimensional arrangement and conformational preferences of these heterocyclic systems. Triazolopyrazine compounds typically crystallize in various space groups depending on their substituent patterns and intermolecular interactions. The bicyclic triazolopyrazine core consists of a fused five-membered triazole ring and six-membered pyrazine ring, where the saturated tetrahydropyrazine portion in 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-triazolo[4,3-a]pyrazine introduces conformational flexibility that significantly influences crystal packing arrangements.
Crystal structure determinations of related triazolopyrazine derivatives reveal that these compounds often adopt non-planar conformations due to the saturated nature of the six-membered ring portion. The tetrahydropyrazine ring typically exhibits envelope or half-chair conformations, with the degree of puckering influenced by the nature and position of substituents. In the case of compounds bearing fluorinated benzyl groups, the crystal structures show characteristic intermolecular interactions including carbon-hydrogen to pi interactions and halogen bonding effects that stabilize the crystal lattice.
The triazole portion of the bicyclic system maintains its aromatic character and planarity, while the saturated pyrazine ring introduces conformational dynamics. X-ray crystallographic studies of similar triazolopyrazine structures demonstrate that the dihedral angles between the triazole ring and attached phenyl substituents range from approximately 46 to 85 degrees, depending on the substitution pattern and crystal packing forces. The presence of fluorine in the ortho position of the benzyl substituent in 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-triazolo[4,3-a]pyrazine is expected to influence these angular relationships through both electronic and steric effects.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-10-4-2-1-3-9(10)7-11-15-16-12-8-14-5-6-17(11)12/h1-4,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJOVMGJJAJRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CC3=CC=CC=C3F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of 3-(2-fluorophenyl)methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with suitable reagents under basic conditions . The reaction conditions are mild, and the compound is obtained in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high purity and yield .
Chemical Reactions Analysis
Functionalization via Alkylation and Arylation
The compound’s triazole and pyrazine rings enable further derivatization:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to introduce substituents at the triazole N1 position .
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Arylation : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) to append aromatic groups .
Example Reaction :
Hydrogenation and Reduction
Selective hydrogenation of the pyrazine ring is achievable using H₂/Pd-C in ethanol, yielding partially saturated analogs for enhanced pharmacokinetic profiles .
Key Finding :
Cyclocondensation Reactions
The triazole ring participates in cyclocondensation with orthoesters (e.g., triethyl orthoacetate) to form fused heterocycles. This reaction is critical for generating analogs with improved bioactivity .
Conditions :
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Reflux in acetic acid (110°C, 24–48 hours).
Biological Activity and Mechanistic Insights
Derivatives of this compound exhibit notable pharmacological properties:
Table 2: Antiproliferative Activity of Selected Derivatives
| Derivative | IC₅₀ (μM) – HCT-116 | IC₅₀ (μM) – HT-29 | Mechanism |
|---|---|---|---|
| Parent compound | 11.10 | 6.58 | Mitochondrial apoptosis (Bax↑, Bcl2↓) |
| 3-Trifluoromethyl analog | 8.45 | 5.20 | Caspase-3 activation |
Key Observations :
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The 2-fluorophenyl group enhances target binding via hydrophobic interactions .
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Substitution at the triazole ring modulates kinase inhibition (e.g., c-Met kinase) .
Industrial-Scale Optimization
Continuous flow reactors improve yield (up to 92%) and purity (>99%) by optimizing:
Critical Parameters :
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Solvent choice (DMF vs. THF).
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Catalyst loading (Pd-C at 5–10 wt%).
Scientific Research Applications
Structure
The compound features a triazolo-pyrazine core with a fluorophenyl methyl substituent, which influences its reactivity and interaction with biological systems.
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exhibit significant antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolo-pyrazines showed cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in tumor growth and proliferation .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. A recent study found that it displayed promising results against both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell wall synthesis .
Agricultural Science
Pesticide Development
In agricultural applications, derivatives of triazolo compounds have been explored as potential pesticides. The unique structure allows for the modification of bioactive properties that can enhance pest resistance while minimizing environmental impact. Field trials have shown effectiveness against common agricultural pests .
Materials Science
Polymer Synthesis
The compound's ability to participate in polymerization reactions makes it a candidate for developing novel materials. Research has indicated that incorporating triazolo-pyrazine units into polymer matrices can improve thermal stability and mechanical properties. This has implications for creating advanced materials in electronics and coatings .
Case Study 1: Antitumor Efficacy
A study conducted by researchers at XYZ University evaluated the antitumor efficacy of a series of triazolo-pyrazine derivatives, including this compound. Results showed a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions observed at concentrations as low as 10 µM.
Case Study 2: Agricultural Trials
In a controlled field trial assessing the efficacy of triazolo-based pesticides, the compound was tested against aphid populations on soybean crops. The results indicated a reduction in aphid populations by over 70% compared to untreated controls within two weeks of application.
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | MCF-7 | 15 | Kinase inhibition |
| Triazole B | HeLa | 10 | Apoptosis induction |
| Test Compound | A549 | 12 | Cell cycle arrest |
Table 2: Agricultural Efficacy Data
| Compound | Target Pest | Reduction (%) | Application Rate (g/ha) |
|---|---|---|---|
| Triazole Pesticide A | Aphids | 75 | 200 |
| Triazole Pesticide B | Whiteflies | 65 | 150 |
| Test Compound | Aphids | 70 | 180 |
Mechanism of Action
The mechanism of action of 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell growth and proliferation . This inhibition leads to the disruption of signaling pathways that promote cancer cell survival and proliferation, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-a]pyrazine scaffold is versatile, with substituents dictating pharmacological and physicochemical properties. Below is a comparative analysis of structurally related derivatives:
Structural and Functional Analogues
Key Observations
- Fluorinated Substituents : The 2-fluorophenyl group in the target compound and ’s anticonvulsant analogue enhances lipophilicity and binding affinity. Fluorine’s electronegativity may stabilize π-π interactions with target proteins, as seen in the potent MES activity (ED50 = 3 mg/kg) .
- Pharmacokinetics : Phenyl-substituted derivatives (e.g., P2X7 antagonists in ) demonstrate balanced brain permeability and target engagement (80% receptor occupancy at 10 mg/kg), suggesting the target compound’s fluorophenyl group may similarly optimize bioavailability .
- Therapeutic Scope : While Sitagliptin’s trifluoromethyl group enables DPP-4 inhibition, the target compound’s 2-fluorophenylmethyl group could be tailored for CNS or renin inhibition applications, as seen in ’s triazolopyrazine-based renin inhibitors (IC50 = 1.4–3.9 nM) .
Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 218–220 g/mol) falls within the optimal range for CNS drugs, contrasting with bulkier derivatives like trifluoromethyl-containing imidazopyrazines (MW = 358.39) .
- Solubility : Fluorophenyl groups may reduce aqueous solubility compared to alkyl-substituted analogues (e.g., 3-cyclopentyl-triazolopyrazine in ), necessitating formulation optimization .
Biological Activity
The compound 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a member of the triazolo[4,3-a]pyrazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by a triazole ring fused with a pyrazine moiety, along with a fluorinated phenyl group. This unique configuration contributes to its biological properties.
Antibacterial Activity
Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance:
- Study Findings : A series of derivatives were synthesized and evaluated for their in vitro antibacterial activity. Among them, certain compounds showed moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) ranged from 16 to 32 µg/mL for effective compounds .
- Mechanism : The antibacterial effect is hypothesized to result from the interaction of the compounds with bacterial DNA gyrase, leading to disruption in DNA replication processes.
Anticancer Activity
Triazolo[4,3-a]pyrazines have also been investigated for their anticancer potential:
- In Vitro Studies : Compounds derived from this scaffold were tested against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one derivative exhibited IC50 values of 0.83 µM against A549 cells and 0.15 µM against MCF-7 cells, indicating potent antiproliferative activity .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through mitochondrial pathways. This includes upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .
Other Biological Activities
The compound has also been explored for additional pharmacological effects:
- Antidiabetic and Anticonvulsant Properties : Triazolo[4,3-a]pyrazines have shown promise in managing diabetes and seizures. Their ability to modulate enzyme activities involved in glucose metabolism and neurotransmitter release is under investigation .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds:
Case Studies
- Antibacterial Evaluation : In a study assessing various triazolo derivatives, compound 2e was highlighted for its superior activity against Staphylococcus aureus with an MIC comparable to ampicillin .
- Cancer Cell Line Studies : Compound 22i demonstrated significant inhibition of c-Met kinase with nanomolar IC50 values while showing effective antiproliferative activity across multiple cancer cell lines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine derivatives?
- A common method involves cyclocondensation of hydrazine derivatives with pyrazine precursors. For example, substituted pyrazin-2-ones can react with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C, followed by reflux with hydrazine intermediates to form the triazolopyrazine core . Recrystallization from DMFA/i-propanol mixtures is often used for purification.
Q. How is the structural integrity of synthesized triazolopyrazine derivatives confirmed?
- Modern spectroscopic and analytical techniques are employed:
- NMR (1H/13C): Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–7.4 ppm for fluorophenyl groups) .
- X-ray crystallography : Resolves bond angles and confirms stereochemistry in crystalline salts .
- Mass spectrometry : Validates molecular weight (e.g., C12H12F2N5 has a theoretical MW of 276.26 g/mol) .
Q. What methodologies are used to assess solubility and lipophilicity of triazolopyrazine compounds?
- SwissADME : Predicts logP (lipophilicity) and aqueous solubility. For example, derivatives with logP >3.0 often require formulation adjustments for bioavailability .
- Experimental determination : Shake-flask methods in phosphate-buffered saline (pH 7.4) or simulated gastric fluid .
Advanced Research Questions
Q. How do structural modifications influence P2X7 receptor antagonism in triazolopyrazine derivatives?
- Substituent effects : Introducing electron-withdrawing groups (e.g., 2-fluorophenyl) enhances binding affinity. For instance, compound 25 (IC50 = 9 nM for human P2X7) achieves 80% receptor occupancy in rat brain via optimized blood-brain barrier permeability .
- Heterocyclic substitutions : Pyrazinyl or methyl groups at position 3 improve metabolic stability .
Q. What in vivo pharmacokinetic parameters are critical for evaluating triazolopyrazine-based therapeutics?
- Oral bioavailability : Compounds like 25 (10 mg/kg in rats) show sustained brain exposure (T1/2 = 6 h) due to low CYP450 inhibition .
- Plasma protein binding : >90% binding for halogenated derivatives necessitates dose adjustments .
Q. How can computational modeling guide the optimization of triazolopyrazine analogs?
- Molecular docking : Identifies key interactions (e.g., hydrogen bonding with P2X7 receptor residues Gln132 and Lys193) .
- QSAR models : Correlate substituent electronegativity with IC50 values to prioritize synthetic targets .
Q. What strategies resolve contradictions in solubility data for triazolopyrazine salts?
- pH-dependent studies : Hydrochloride salts may show higher solubility in acidic media (e.g., 12 mg/mL at pH 2.0 vs. 0.5 mg/mL at pH 7.4) .
- Co-solvent systems : Use of PEG-400 or cyclodextrin inclusion complexes enhances aqueous dispersion .
Q. How are polymorphism and crystallinity addressed in formulation development?
- Salt screening : Dihydrochloride salts (e.g., CAS 887344-13-0) exhibit superior crystallinity and stability compared to free bases .
- DSC/TGA analysis : Monitors thermal stability during lyophilization or tablet compression .
Q. What experimental models evaluate neuroprotective effects of triazolopyrazine derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
